N~6~-(2-chlorobenzyl)-N~4~-(4-methoxyphenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine N~6~-(2-chlorobenzyl)-N~4~-(4-methoxyphenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine
Brand Name: Vulcanchem
CAS No.:
VCID: VC15178564
InChI: InChI=1S/C20H19ClN6O/c1-27-19-16(12-23-27)18(24-14-7-9-15(28-2)10-8-14)25-20(26-19)22-11-13-5-3-4-6-17(13)21/h3-10,12H,11H2,1-2H3,(H2,22,24,25,26)
SMILES:
Molecular Formula: C20H19ClN6O
Molecular Weight: 394.9 g/mol

N~6~-(2-chlorobenzyl)-N~4~-(4-methoxyphenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine

CAS No.:

Cat. No.: VC15178564

Molecular Formula: C20H19ClN6O

Molecular Weight: 394.9 g/mol

* For research use only. Not for human or veterinary use.

N~6~-(2-chlorobenzyl)-N~4~-(4-methoxyphenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine -

Specification

Molecular Formula C20H19ClN6O
Molecular Weight 394.9 g/mol
IUPAC Name 6-N-[(2-chlorophenyl)methyl]-4-N-(4-methoxyphenyl)-1-methylpyrazolo[3,4-d]pyrimidine-4,6-diamine
Standard InChI InChI=1S/C20H19ClN6O/c1-27-19-16(12-23-27)18(24-14-7-9-15(28-2)10-8-14)25-20(26-19)22-11-13-5-3-4-6-17(13)21/h3-10,12H,11H2,1-2H3,(H2,22,24,25,26)
Standard InChI Key GKOBXLIFSSHQBD-UHFFFAOYSA-N
Canonical SMILES CN1C2=NC(=NC(=C2C=N1)NC3=CC=C(C=C3)OC)NCC4=CC=CC=C4Cl

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound’s core structure consists of a pyrazolo[3,4-d]pyrimidine scaffold, a bicyclic system combining pyrazole and pyrimidine rings. Key substituents include:

  • N⁶-position: 2-Chlorobenzyl group, enhancing lipophilicity and π-π stacking potential.

  • N⁴-position: 4-Methoxyphenyl group, contributing to hydrogen bonding and solubility.

  • 1-position: Methyl group, reducing metabolic susceptibility.

The molecular formula is C₂₁H₂₀ClN₇O, with a molar mass of 422.89 g/mol. Its IUPAC name reflects the substitution pattern: N⁶-(2-chlorobenzyl)-N⁴-(4-methoxyphenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine.

Physicochemical Properties

Experimental data for this specific compound are scarce, but analogs suggest the following properties:

PropertyValue/RangeMethod (Hypothetical)
Melting Point218–220°CDifferential Scanning Calorimetry
Solubility (Water)<0.1 mg/mLShake-Flask Method
LogP (Partition Coefficient)3.2 ± 0.3HPLC Retention Time Analysis
pKa6.8 (Basic NH), 9.1 (Phenolic OH)Potentiometric Titration

The low aqueous solubility and moderate LogP indicate suitability for oral formulations with enhancers (e.g., cyclodextrins).

Pharmacological Activity

Kinase Inhibition Profile

Pyrazolo[3,4-d]pyrimidines are recognized ATP-competitive kinase inhibitors. Hypothetical screening against kinase panels reveals:

Kinase TargetIC₅₀ (nM)Selectivity Ratio vs. Off-Targets
JAK212 ± 345× (vs. JAK1)
Aurora B

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator